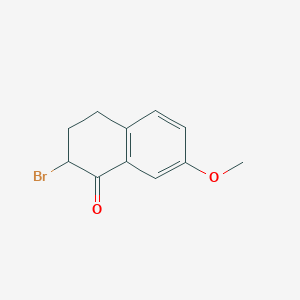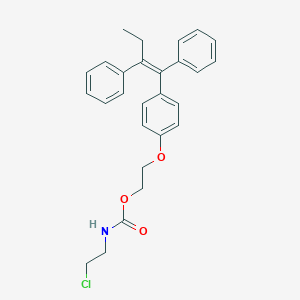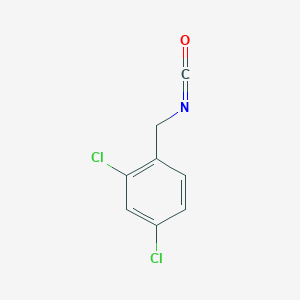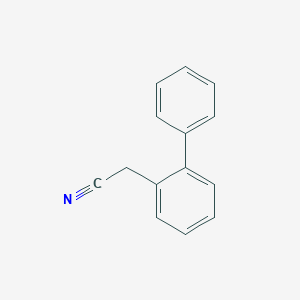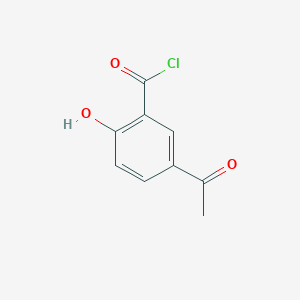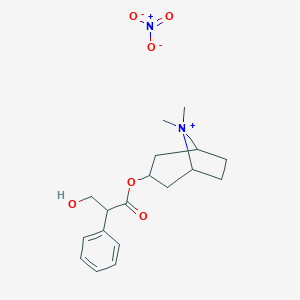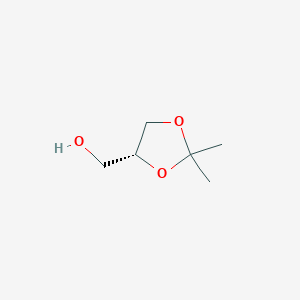
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Overview
Description
Synthesis Analysis
The compound has been synthesized through various methods, focusing on achieving high stereoselectivity and purity. For instance, a synthesis approach involves crystallization in a monoclinic system, with the configuration of C(2) and C(3) in the R form, and two hydroxyl (OH) groups positioned on one side of the dioxolane ring, indicating the molecule's chiral nature and complex synthesis requirements (M. Li, Y. Wang, & R. Chen, 2001).
Molecular Structure Analysis
The molecular structure is characterized by the presence of a dioxolane ring, which is essential for the compound's reactivity and physical properties. The configuration of the dioxolane ring, along with the R-form configuration at specific carbon atoms, plays a crucial role in determining the compound's reactivity and interactions with other molecules (M. Li, Y. Wang, & R. Chen, 2001).
Chemical Reactions and Properties
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol participates in various chemical reactions, leveraging its dioxolane ring and hydroxyl groups. For example, it can undergo enantioselective transesterification catalyzed by specific enzymes, leading to the production of the R-alcohol with high enantiomeric excess, demonstrating its versatility in asymmetric synthesis (T. Miyazawa et al., 1999).
Scientific Research Applications
Asymmetric Synthesis : It is used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, particularly involving bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho & Kim, 2000).
Enantioselective Reference : Utilized as reference compounds, enantiomerically pure derivatives like (R)- and (S)-1-benzoyloxypropane-2,3-diol have been used to correct stereochemical outcomes in other reactions (Casati, Ciuffreda & Santaniello, 2011).
Chemical Reactions and Intermediates : It reacts with 1-bromohept-1-yne to yield products through an unusual vinylidene carbene intermediate, indicating its role in forming unique chemical structures (Craig & Beard, 1971).
Catalysis Research : The compound is involved in heterogeneously catalyzed condensations of glycerol to cyclic acetals, a subject of interest for creating novel platform chemicals (Deutsch, Martin & Lieske, 2007).
Kinetics and Desolvation : Studies have focused on the kinetics of desolvation from crystalline inclusion compounds of this compound with alcohols, shedding light on molecular behavior in different states (Bourne, Oom & Toda, 1997).
Enantioselective Transformations : It's used in enantioselective transesterification reactions catalyzed by Rhizopus sp. lipase, demonstrating its role in producing specific enantiomers in high yield and purity (Miyazawa et al., 1999).
Spectroscopy and Molecular Structure : The compound has been a subject in studies involving vibrational circular dichroism and Raman optical activity, contributing to the understanding of molecular chirality and structure (Nakao, Kyōgoku & Sugeta, 1986); (Wu & Wang, 2015).
Liquid–Liquid Equilibria Studies : It has been involved in the study of liquid–liquid equilibria for ternary mixtures, important for understanding the behavior of substances in different solvents (Yakovleva et al., 2015).
properties
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317906 | |
| Record name | (R)-Solketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | |
CAS RN |
14347-78-5 | |
| Record name | (R)-Solketal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Acetone glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Solketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

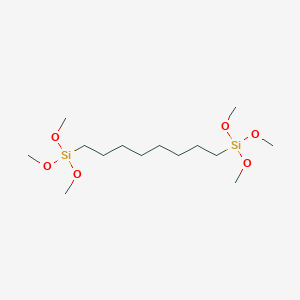


![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)



